3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile
Overview
Description
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form nitro or azo derivatives, while reduction can lead to the formation of amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines are commonly used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or nitric acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substituted Derivatives: Products include various substituted oxadiazoles with different functional groups.
Oxidized and Reduced Products: These include nitro, azo, and amine derivatives of the original compound.
Scientific Research Applications
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of new materials with unique electronic and optical properties.
Organic Synthesis: It acts as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-Amino-4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)furazan
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile
Uniqueness
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile is unique due to the presence of both the chloromethyl group and the benzonitrile moiety, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the oxadiazole ring enhances its versatility in chemical synthesis and biological activity.
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZHBJOSPBPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)CCl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202573 | |
Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657423-53-5 | |
Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657423-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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